Cas no 2228340-37-0 (2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine)

2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine is a cyclopropane derivative featuring a tetrahydronaphthalene substituent, which imparts unique steric and electronic properties. The rigid cyclopropane ring enhances structural stability, while the amine functionality provides a reactive site for further derivatization or coordination. The tetrahydronaphthalene moiety contributes to lipophilicity, potentially improving membrane permeability in biological applications. This compound is of interest in medicinal chemistry and materials science due to its constrained geometry and potential for selective interactions with biological targets or as a building block for advanced polymers. Its well-defined structure makes it suitable for mechanistic studies and structure-activity relationship investigations.
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine structure
2228340-37-0 structure
Product name:2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
CAS No:2228340-37-0
MF:C15H21N
Molecular Weight:215.33394408226
CID:6000680
PubChem ID:165854248

2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
    • EN300-1816051
    • 2228340-37-0
    • インチ: 1S/C15H21N/c1-15(2)13(14(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9,13-14H,3-4,6,8,16H2,1-2H3
    • InChIKey: CGHQNNDYIPMVGJ-UHFFFAOYSA-N
    • SMILES: NC1C(C2=CC=CC3CCCCC2=3)C1(C)C

計算された属性

  • 精确分子量: 215.167399674g/mol
  • 同位素质量: 215.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 26Ų

2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1816051-0.25g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
0.25g
$1300.0 2023-09-19
Enamine
EN300-1816051-0.1g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
0.1g
$1244.0 2023-09-19
Enamine
EN300-1816051-5.0g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
5g
$4102.0 2023-05-26
Enamine
EN300-1816051-5g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
5g
$4102.0 2023-09-19
Enamine
EN300-1816051-0.5g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
0.5g
$1357.0 2023-09-19
Enamine
EN300-1816051-10g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
10g
$6082.0 2023-09-19
Enamine
EN300-1816051-0.05g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
0.05g
$1188.0 2023-09-19
Enamine
EN300-1816051-10.0g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
10g
$6082.0 2023-05-26
Enamine
EN300-1816051-2.5g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
2.5g
$2771.0 2023-09-19
Enamine
EN300-1816051-1.0g
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2228340-37-0
1g
$1414.0 2023-05-26

2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine 関連文献

2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amineに関する追加情報

Introduction to CAS No 2228340-37-0: 2,2-Dimethyl-3-(5,6,7,8-Tetrahydronaphthalen-1-yl)cyclopropan-1-Amine

The compound with CAS No 2228340-37-0, commonly referred to as 2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug discovery and material science. The molecule's structure features a cyclopropane ring substituted with a dimethyl group and a tetrahydronaphthalene moiety, which contributes to its intriguing chemical properties.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to form stable three-membered rings that can interact with biological targets in unique ways. The presence of the tetrahydronaphthalene group further enhances the molecule's versatility, making it a promising candidate for various chemical reactions and biological assays.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated an efficient method for synthesizing this compound using a palladium-catalyzed coupling reaction, which significantly improved the reaction efficiency compared to traditional methods.

In terms of applications, 2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine has shown potential as a building block for constructing bioactive molecules. Its cyclopropane ring provides rigidity to the molecule, which can be advantageous in drug design by enhancing molecular stability and target binding affinity. Additionally, the tetrahydronaphthalene moiety contributes to the molecule's lipophilicity, making it suitable for applications in both pharmaceuticals and agrochemicals.

Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties and reactivity of this compound. For example, density functional theory (DFT) calculations have been employed to study the molecule's frontier molecular orbitals and predict its reactivity towards various electrophiles and nucleophiles. These insights are crucial for designing efficient synthetic routes and understanding its behavior in different chemical environments.

The structural uniqueness of this compound also makes it an interesting subject for studying stereochemical outcomes in organic reactions. The cyclopropane ring can act as a chiral center or influence the stereochemistry of adjacent groups during reactions. This aspect has been explored in several studies focusing on asymmetric synthesis and enantioselective catalysis.

In conclusion, CAS No 2228340-37-0 represents a significant advancement in organic chemistry with its complex structure and diverse potential applications. As research continues to uncover new insights into its properties and reactivity, this compound is poised to play an increasingly important role in both academic research and industrial applications.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue